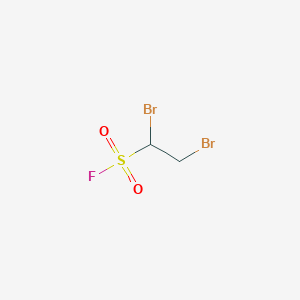

1,2-Dibromoethane-1-sulfonyl fluoride

Übersicht

Beschreibung

1,2-Dibromoethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C2H3Br2FO2S. It is known for its stability and reactivity, making it a valuable precursor in various chemical reactions, particularly in the field of click chemistry. This compound is often used as a bench-stable precursor to 1-bromoethene-1-sulfonyl fluoride, a robust connective hub for sulfur (VI) fluoride exchange (SuFEx) click reactions .

Vorbereitungsmethoden

1,2-Dibromoethane-1-sulfonyl fluoride can be synthesized through several routes. One common method involves the treatment of 1,2-dibromoethane with sulfuryl fluoride under specific reaction conditions. The reaction typically requires a catalyst and is carried out at controlled temperatures to ensure high yield and purity .

In industrial settings, the production of this compound often involves large-scale reactors and automated systems to maintain consistent quality and efficiency. The use of advanced purification techniques ensures that the final product meets the required standards for various applications .

Analyse Chemischer Reaktionen

1,2-Dibromoethane-1-sulfonyl fluoride undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the bromine atoms with other functional groups. Common reagents for these reactions include amines and alcohols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation can lead to the formation of sulfonyl fluorides.

Click Chemistry Reactions: It is particularly useful in SuFEx click reactions, where it forms stable sulfonate connections with aryl silyl ethers

The major products formed from these reactions include 1-bromoethene-1-sulfonyl fluoride, various sulfonyl fluorides, and other substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

Precursor to Sulfonyl Fluorides:

DESF serves as a bench-stable precursor to 1-bromoethene-1-sulfonyl fluoride (BESF), which is a crucial building block in the synthesis of sulfonyl fluorides. The ability to generate BESF in situ from DESF allows for the synthesis of a wide range of compounds including:

- 3-Substituted Isoxazole-5-Sulfonyl Fluorides

- 1-Substituted 1H-1,2,3-Triazole-4-Sulfonyl Fluorides

- 2-Amino-1-Bromoethane-1-Sulfonyl Fluorides

- 4-Bromo-β-Sultams

These compounds are synthesized with good to excellent yields, showcasing DESF's efficiency as a synthetic tool in organic chemistry .

Click Chemistry and SuFEx Reactions

Sulfur(VI) Fluoride Exchange (SuFEx):

One of the most innovative applications of DESF is its role in sulfur(VI) fluoride exchange (SuFEx) reactions. The sulfonyl fluoride handle present in the compounds synthesized from DESF can participate in further SuFEx reactions, facilitating the formation of stable sulfonate connections with aryl silyl ethers. This characteristic makes DESF an essential component in click chemistry due to its ability to create diverse molecular architectures efficiently .

Examples of SuFEx Reactions:

The following table summarizes notable SuFEx reactions involving DESF:

Biological Applications

Protein Chemistry:

In protein biology, DESF has been utilized for protein purification and Western blotting applications. Its ability to modify proteins through sulfonyl fluoride groups allows for the selective labeling and analysis of proteins, enhancing the understanding of protein interactions and functions .

Potential Therapeutic Applications:

Research indicates that compounds derived from DESF may have implications in drug development due to their ability to interact with biological macromolecules selectively. The sulfonyl fluoride moiety can serve as a reactive handle for further functionalization, potentially leading to novel therapeutic agents .

Case Studies and Research Findings

Several studies have highlighted the versatility and utility of DESF in various research contexts:

- Study on Isoxazole Derivatives: A study demonstrated the efficient synthesis of unprecedented isoxazole derivatives using DESF as a precursor, expanding the library of available sulfonyl fluoride-containing compounds for further biological testing .

- Click Chemistry Innovations: Research showed that DESF could be employed effectively in SuFEx reactions to create complex molecular structures that are valuable in medicinal chemistry .

Wirkmechanismus

The mechanism of action of 1,2-dibromoethane-1-sulfonyl fluoride involves its ability to undergo SuFEx click reactions. The compound reacts with aryl silyl ethers to form stable sulfonate connections. This reaction is facilitated by the presence of the sulfonyl fluoride group, which acts as a reactive handle for further modifications. The molecular targets and pathways involved in these reactions are primarily related to the formation of covalent bonds between the sulfonyl fluoride and the nucleophilic sites on the aryl silyl ethers .

Vergleich Mit ähnlichen Verbindungen

1,2-Dibromoethane-1-sulfonyl fluoride is unique due to its dual reactivity, combining the properties of both bromine and sulfonyl fluoride groups. Similar compounds include:

Ethenesulfonyl fluoride: Offers similar reactivity but lacks the additional bromine group, which limits its versatility.

1-Bromoethene-1-sulfonyl fluoride: A direct derivative of this compound, used in similar SuFEx reactions but with different reactivity profiles

These compounds highlight the unique position of this compound in the realm of click chemistry and its broad applicability in various fields.

Biologische Aktivität

1,2-Dibromoethane-1-sulfonyl fluoride (DESF) is a chemical compound that has gained attention due to its role as a precursor in the synthesis of various biologically active molecules. This article explores the biological activity of DESF, its synthetic applications, and relevant case studies that illustrate its utility in chemical biology.

Basic Information:

- Chemical Formula: C₂H₃Br₂FO₂S

- Molecular Weight: 269.92 g/mol

- CAS Number: 103020-97-9

- Boiling Point: 276.7 ± 30.0 °C (predicted)

- Density: 2.351 ± 0.06 g/cm³ (predicted)

DESF serves primarily as a bench-stable precursor to 1-bromoethene-1-sulfonyl fluoride (BESF), which is utilized in sulfur(VI) fluoride exchange (SuFEx) click reactions. These reactions are significant in organic synthesis and chemical biology due to their efficiency and versatility in forming sulfonyl fluoride-containing products .

The biological activity of DESF is closely tied to its ability to generate BESF in situ through treatment with triethylamine. This transformation allows for the synthesis of various sulfonyl fluorides, which can further participate in SuFEx reactions with diverse substrates, leading to the formation of complex molecules such as triazoles and isoxazoles .

Synthesis of Triazoles

A notable study demonstrated that DESF could be reacted with azides to yield 4-sulfonyl fluoride-substituted 1,2,3-triazoles under mild conditions. The reaction proceeded without a catalyst and resulted in high yields of the desired product, showcasing the utility of DESF in synthesizing biologically relevant compounds .

Biological Probes

Sulfonyl fluorides generated from DESF have been employed as biological probes due to their ability to selectively interact with nucleophiles such as amino acids and proteins. This property makes them valuable tools for studying protein function and interactions within biological systems .

Comparative Data Table

| Compound | Yield (%) | Reaction Type | Biological Relevance |

|---|---|---|---|

| 4-Sulfonyl fluoride triazole | 80 | SuFEx Click Reaction | Potential drug candidate |

| Isoxazole-5-sulfonyl fluoride | 75 | SuFEx Click Reaction | Antimicrobial properties |

| Other sulfonyl fluorides | Varies | Diverse organic syntheses | Various biological applications |

Eigenschaften

IUPAC Name |

1,2-dibromoethanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Br2FO2S/c3-1-2(4)8(5,6)7/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJDNCLEFCJVRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(S(=O)(=O)F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Br2FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.